Ethyl Chloroacetate-13C2
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Overview
Description
Ethyl Chloroacetate-13C2 is a carbon-labeled derivative of ethyl chloroacetate, an organic compound with the chemical formula C4H7ClO2. This compound is primarily used in the chemical industry as a reagent and intermediate in various organic synthesis processes. The carbon-13 labeling makes it particularly useful in research applications, including studies involving isotopic tracing and molecular labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl Chloroacetate-13C2 can be synthesized through the esterification of chloroacetic acid with ethanol-13C2. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to achieve the desired esterification .
Industrial Production Methods: In an industrial setting, the production of ethyl chloroacetate involves the reaction of chloroacetic acid with ethanol in the presence of a strong acid catalyst. The process is carried out in large reactors with controlled temperature and pressure to optimize yield and purity. The carbon-13 labeled variant follows a similar process but uses ethanol-13C2 as the starting material .
Chemical Reactions Analysis
Types of Reactions: Ethyl Chloroacetate-13C2 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in ethyl chloroacetate can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to produce chloroacetic acid and ethanol-13C2.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include ammonia, primary and secondary amines, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or water.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products:
Nucleophilic Substitution: Produces substituted esters or amides depending on the nucleophile used.
Hydrolysis: Produces chloroacetic acid and ethanol-13C2.
Scientific Research Applications
Ethyl Chloroacetate-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of carbon-labeled heterocycles and other complex organic molecules.
Biology: Employed in metabolic studies to trace the incorporation of carbon-13 into biological molecules.
Medicine: Utilized in the development of labeled pharmaceuticals for tracking drug metabolism and distribution.
Industry: Serves as an intermediate in the production of pesticides and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl chloroacetate-13C2 involves its reactivity as an ester and a chlorinated compound. The ester group can undergo hydrolysis, releasing ethanol-13C2 and chloroacetic acid. The chlorine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The carbon-13 labeling allows for the tracking of the compound in various chemical and biological processes .
Comparison with Similar Compounds
Ethyl Chloroacetate-13C2 can be compared with other similar compounds such as:
Ethyl Bromoacetate: Similar in structure but contains a bromine atom instead of chlorine. It is more reactive due to the higher reactivity of bromine.
Methyl Chloroacetate: Contains a methyl group instead of an ethyl group. It has similar reactivity but different physical properties such as boiling point and solubility.
Ethyl Cyanoacetate: Contains a cyano group instead of a chlorine atom.
This compound is unique due to its carbon-13 labeling, which makes it particularly valuable in research applications involving isotopic tracing and molecular labeling.
Properties
CAS No. |
147151-00-6 |
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Molecular Formula |
C4H7ClO2 |
Molecular Weight |
124.533 |
IUPAC Name |
ethyl 2-chloroacetate |
InChI |
InChI=1S/C4H7ClO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i3+1,4+1 |
InChI Key |
VEUUMBGHMNQHGO-CQDYUVAPSA-N |
SMILES |
CCOC(=O)CCl |
Synonyms |
2-Chloro-acetic Acid Ethyl Ester-13C2; (Ethoxycarbonyl)methyl-13C2 Chloride; 2-Chloroacetic Acid-13C2 Ethyl Ester; Ethyl 2-Monochloroacetate-13C2; Ethyl Chloracetate-13C2; Ethyl α-Chloroacetate-13C2; NSC 8833-13C2; |
Origin of Product |
United States |
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